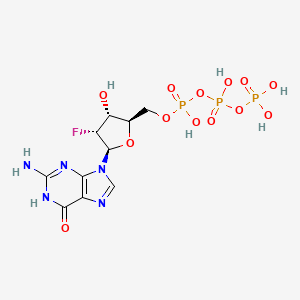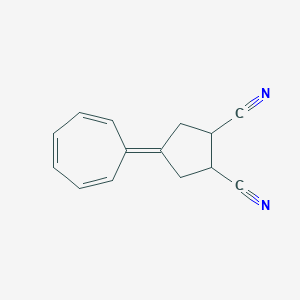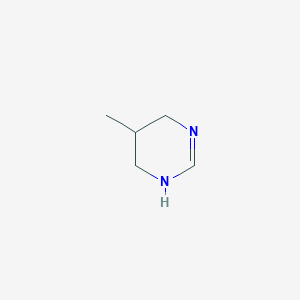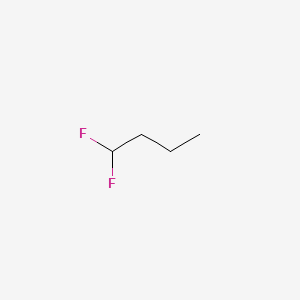
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is a modified nucleotide analog that has a fluorine atom substituted at the 2’ position of the deoxyribose sugar. This compound is used extensively in biochemical and molecular biology research due to its unique properties, which include increased stability and resistance to enzymatic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination step can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process is optimized for high yield and purity, often employing chromatographic methods for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be modified or extended through phosphorylation reactions.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Phosphorylation: Phosphorus oxychloride (POCl3), phosphoramidite reagents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides that can be used in further biochemical applications.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves its incorporation into DNA or RNA strands during polymerase reactions. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleotide and increases resistance to enzymatic degradation. This modification can affect the overall structure and function of the nucleic acid, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyadenosine-5’-triphosphate
- 2’-Fluoro-2’-deoxythymidine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to its specific incorporation into guanine-rich regions of nucleic acids, which can influence the stability and function of the resulting DNA or RNA. Its resistance to enzymatic degradation makes it particularly valuable in therapeutic and diagnostic applications.
Eigenschaften
Molekularformel |
C10H15FN5O13P3 |
|---|---|
Molekulargewicht |
525.17 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
InChI-Schlüssel |
KYEUAYQSPABKRL-DXTOWSMRSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)


![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)

![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)

![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
